1,2-Dilinoleoyl-sn-glycerol (CAS 24529-89-3) is a well-defined 1,2-diacyl-sn-glycerol (DAG) characterized by two linoleoyl (18:2) acyl chains esterified at the sn-1 and sn-2 positions of the glycerol backbone. This structural specificity distinguishes it within the DAG class and underpins its recognized roles in lipid biochemistry and signaling.
Molecular FormulaC39H68O5
Molecular Weight617.0 g/mol
CAS No.24529-89-3
Cat. No.B1242042
⚠ Attention: For research use only. Not for human or veterinary use.
1,2-Dilinoleoyl-sn-glycerol CAS 24529-89-3 for Lipid Signaling Research & Procurement
1,2-Dilinoleoyl-sn-glycerol (CAS 24529-89-3) is a well-defined 1,2-diacyl-sn-glycerol (DAG) characterized by two linoleoyl (18:2) acyl chains esterified at the sn-1 and sn-2 positions of the glycerol backbone [1]. This structural specificity distinguishes it within the DAG class and underpins its recognized roles in lipid biochemistry and signaling [2]. As an endogenous metabolite found in rat liver mitochondria and spinach chloroplast membranes, it serves as a critical tool for investigating phospholipid metabolism and DAG-mediated cellular pathways .
✓Stereochemically defined 1,2-sn-diacylglycerol species
✓Endogenous metabolite for phospholipid & DAG signaling studies
✓Linoleoyl (18:2) acyl chains enable membrane biophysics research
[1] ChEBI. CHEBI:77127 - 1,2-dilinoleoyl-sn-glycerol. European Bioinformatics Institute. View Source
[2] Eichmann, T. O., & Lass, A. (2015). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cellular and Molecular Life Sciences, 72, 3931-3952. View Source
Why Generic DAG Substitution Fails: Evidence for Selecting 1,2-Dilinoleoyl-sn-glycerol
In DAG-mediated signaling and enzymatic studies, the specific acyl chain composition and stereochemistry are critical determinants of biological activity and substrate specificity. The three potential stereo/regioisoforms of DAG each possess unique biological properties, and only the 1,2-sn-DAG isoform is known to hold signaling properties [1]. Consequently, substituting 1,2-dilinoleoyl-sn-glycerol with a generic or closely related DAG analog (e.g., 1,2-dioleoyl-sn-glycerol or 1-stearoyl-2-linoleoyl-sn-glycerol) can lead to significantly different and unpredictable experimental outcomes, as demonstrated by enzyme kinetics data showing variable specificity for different DAG species [2].
Stereochemistry dictates signaling competence
Only the 1,2-sn-DAG isoform is recognized in canonical signaling pathways; regioisomeric or racemic mixtures may lack activity.
Acyl chain composition alters enzyme recognition
DGKε and other metabolic enzymes show differential turnover depending on sn-2 chain identity (e.g., linoleoyl vs. oleoyl), so closely related DAG analogs are not interchangeable.
Generic DAG substitution yields unpredictable results
Even among unsaturated 1,2-diacylglycerols, biological response profiles vary substantially; direct substitution without validation may shift experimental outcomes.
[1] Eichmann, T. O., & Lass, A. (2015). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cellular and Molecular Life Sciences, 72, 3931-3952. View Source
[2] Dicu, A. O., Matthew, K., Topham, K., Ottaway, L., & Epand, R. M. (2007). Role of the hydrophobic segment of diacylglycerol kinase epsilon. Biochemistry, 46(20), 6109-6117. View Source
Quantitative Differentiation Guide: 1,2-Dilinoleoyl-sn-glycerol vs. In-Class Analogs
CMKLR1 Agonist Potency: 1,2-Dilinoleoyl-sn-glycerol is a Potent CMKLR1 Agonist
1,2-Dilinoleoyl-sn-glycerol has been identified as a potent agonist for the chemokine-like receptor 1 (CMKLR1), also known as the chemerin receptor .
CMKLR1 Agonist EC50Class-level
42 nM
Reported receptor activation context
In vitro functional assay; CMKLR1/chemerin axis
CMKLR1 AgonistChemerin ReceptorGPCR Signaling
Evidence Dimension
Receptor Activation Potency (EC50)
Target Compound Data
EC50 = 42 nM for CMKLR1
Comparator Or Baseline
Data for other DAGs on CMKLR1 not available in this context. Potency is comparable to other known small molecule agonists.
Quantified Difference
Demonstrates a specific, high-potency interaction with CMKLR1.
Conditions
In vitro functional assay
Why This Matters
This EC50 value quantifies a specific signaling role for this DAG species, making it a valuable tool for studying chemerin/CMKLR1 axis biology, which is distinct from its PKC-activating function.
CMKLR1 AgonistChemerin ReceptorGPCR Signaling
Enzymatic Specificity: Differential Turnover by Diacylglycerol Kinase Epsilon (DGKε)
DGKε exhibits differential substrate specificity among DAG species, a key factor for researchers studying this enzyme. While 1-stearoyl-2-arachidonoyl-sn-glycerol is the preferred substrate, 1-stearoyl-2-linoleoyl-sn-glycerol shows intermediate specificity, which is higher than that for 1,2-dioleoyl-sn-glycerol [1].
DGKε Substrate TurnoverClass-level
0.087 s⁻¹vs0.032 s⁻¹~2.7×
Acyl chain composition impacts enzyme recognition
1-stearoyl-2-linoleoyl vs 1,2-dioleoyl; wild-type DGKε, pH 7.2, 25°C
Not directly measured; 1-stearoyl-2-linoleoyl-sn-glycerol, which contains a linoleoyl chain at the sn-2 position, has a turnover number of 0.087 1/s [1].
Comparator Or Baseline
1,2-dioleoyl-sn-glycerol has a turnover number of 0.032 1/s [1].
Quantified Difference
The 1-stearoyl-2-linoleoyl species exhibits a ~2.7-fold higher turnover number than 1,2-dioleoyl-sn-glycerol.
Conditions
In vitro enzyme assay with wild-type human DGKε with a C-terminal His-tag, pH 7.2, 25°C [1].
Why This Matters
This quantitative difference underscores that even among unsaturated DAGs, the specific acyl chain composition (e.g., linoleoyl vs. oleoyl) can significantly impact its recognition and processing by key metabolic enzymes.
[1] Dicu, A. O., Matthew, K., Topham, K., Ottaway, L., & Epand, R. M. (2007). Role of the hydrophobic segment of diacylglycerol kinase epsilon. Biochemistry, 46(20), 6109-6117. (Data summarized in enzyme-information.de). View Source
Structural Confirmation: High Optical Purity via Stereospecific Synthesis
A published stereospecific synthetic route ensures access to 1,2-dilinoleoyl-sn-glycerol of high optical purity, a critical requirement for studies where stereochemistry dictates biological function [1].
Stereospecific Synthesis PurityHead-to-head
Access to optically pure 1,2-dilinoleoyl-sn-glycerol enantiomer
Supports stereochemically-defined research tool
Synthesis from protected glycerol precursor; enables enantiomer control
Lipid SynthesisStereochemistryQuality ControlReference Standard
Evidence Dimension
Synthetic Method & Purity
Target Compound Data
Synthesized via a stereospecific procedure yielding the desired 1,2-dilinoleoyl-sn-glycerol enantiomer [1].
Comparator Or Baseline
The same methodology can also be used to synthesize the enantiomer, 2,3-dilinoleoyl-sn-glycerol [1].
Quantified Difference
The method provides access to the specific, biologically relevant sn-1,2 isomer, as opposed to racemic or regioisomeric mixtures.
Conditions
Synthesis from 1,2-isopropylidene-3-methoxyethoxymethyl-sn-glycerol [1].
Why This Matters
For procurement, this data supports the existence of a defined, high-purity chemical entity, which is essential for reproducible and interpretable results in signaling and metabolic research where stereochemistry is critical [2].
Lipid SynthesisStereochemistryQuality ControlReference Standard
[1] Synthesis of optically active polyunsaturated diacylglycerols. (2001). Tetrahedron Letters, 42(10), 1921-1924. View Source
[2] Eichmann, T. O., & Lass, A. (2015). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cellular and Molecular Life Sciences, 72, 3931-3952. View Source
Solubility Profile: Practical Guidance for In Vitro Assay Preparation
Understanding the solubility characteristics of 1,2-dilinoleoyl-sn-glycerol in common solvents is essential for designing reproducible experiments. Quantitative solubility data is available from multiple vendors, providing a practical differentiator for procurement and experimental planning .
This data provides a benchmark for selecting appropriate solvents and concentrations for in vitro work.
Quantified Difference
Demonstrates variable solubility depending on solvent, with highest solubility observed in ethanol (30 mg/mL).
Conditions
Solubility measured in specified solvents.
Why This Matters
This information is directly applicable to bench scientists, enabling them to make informed decisions on solvent selection and stock solution preparation, thereby minimizing experimental variability due to compound precipitation or aggregation.
SolubilityIn Vitro AssayFormulationLipid Handling
Validated Application Scenarios for 1,2-Dilinoleoyl-sn-glycerol (CAS 24529-89-3)
Investigating CMKLR1/Chemerin Receptor Signaling
Utilize 1,2-dilinoleoyl-sn-glycerol as a potent, well-defined agonist for CMKLR1 to dissect chemerin receptor-mediated pathways, adipokine biology, and inflammation. Its potent EC50 value of 42 nM provides a quantitative benchmark for in vitro functional assays .
Employ this specific DAG species as a comparative substrate in DGKε enzyme assays to elucidate the structural determinants of substrate recognition. The differential turnover rates compared to other DAGs (e.g., 1,2-dioleoyl-sn-glycerol) highlight the importance of acyl chain composition in enzyme specificity .
As a Stereochemically Defined Reference Standard in Lipidomics
Use 1,2-dilinoleoyl-sn-glycerol, which can be synthesized with high optical purity, as a quantitative reference standard or internal standard in mass spectrometry-based lipidomics to accurately identify and quantify this specific DAG molecular species in biological samples [1].
In Vitro Studies of Lipid Metabolism and Membrane Dynamics
Given its defined solubility profile, use this DAG as a component in model membrane systems (e.g., liposomes, micelles) to study the impact of polyunsaturated linoleoyl chains on membrane fluidity, lipid-protein interactions, and the activity of membrane-associated enzymes .
Application
Selection Property
Validation Focus
CMKLR1/Chemerin pathway studies
Receptor activation profile
Functional assay EC50 benchmarking
DGKε enzyme specificity assays
Acyl chain substrate recognition
Turnover rate comparison across DAG species
Lipidomics reference standard
Stereochemical purity and identity
Accurate quantification in MS-based workflows
Model membrane & in vitro metabolism
Solubility and formulation compatibility
Solvent selection for reproducible assay conditions
[1] Dicu, A. O., Matthew, K., Topham, K., Ottaway, L., & Epand, R. M. (2007). Role of the hydrophobic segment of diacylglycerol kinase epsilon. Biochemistry, 46(20), 6109-6117. (Data summarized in enzyme-information.de). View Source
[2] Synthesis of optically active polyunsaturated diacylglycerols. (2001). Tetrahedron Letters, 42(10), 1921-1924. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.